![molecular formula C24H27N3O4 B281870 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid, also known as PNU-282987, is a potent and selective agonist of α7 nicotinic acetylcholine receptors. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid acts as a selective agonist of α7 nicotinic acetylcholine receptors, which are widely distributed in the brain and play a key role in cognitive function and memory. Activation of α7 nicotinic receptors by 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid leads to an increase in intracellular calcium levels and the release of neurotransmitters such as acetylcholine and glutamate, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to have a number of biochemical and physiological effects, including improving cognitive function and memory, reducing anxiety and depression, and increasing synaptic plasticity. It has also been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid as a research tool is its selectivity for α7 nicotinic acetylcholine receptors, which allows for the specific modulation of this receptor subtype without affecting other receptor subtypes. However, one limitation of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.
将来の方向性
Future research on 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in a range of neurological and psychiatric disorders. This could include investigating its effects on synaptic plasticity and neuroinflammation, as well as exploring its potential as a cognitive enhancer or neuroprotective agent. Additionally, further research could explore the potential of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid as a tool for studying the role of α7 nicotinic acetylcholine receptors in various physiological and pathological processes.
合成法
The synthesis of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid involves several steps, starting with the reaction of 4-isopropylphenylhydrazine with ethyl acetoacetate to obtain the intermediate 4-(4-isopropylphenyl)-1,2-dihydropyrazine-3,5-dione. This intermediate is then reacted with 4-(chlorocarbonyl)aniline to form the key intermediate 4-(2-{[4-(4-isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid.
科学的研究の応用
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
特性
分子式 |
C24H27N3O4 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
(Z)-4-oxo-4-[2-[4-(4-propan-2-ylphenyl)piperazine-1-carbonyl]anilino]but-2-enoic acid |
InChI |
InChI=1S/C24H27N3O4/c1-17(2)18-7-9-19(10-8-18)26-13-15-27(16-14-26)24(31)20-5-3-4-6-21(20)25-22(28)11-12-23(29)30/h3-12,17H,13-16H2,1-2H3,(H,25,28)(H,29,30)/b12-11- |
InChIキー |
QXSXRVWPDIXKLT-QXMHVHEDSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)/C=C\C(=O)O |
SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=CC(=O)O |
正規SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



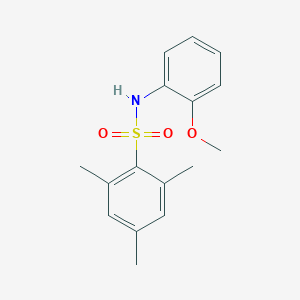

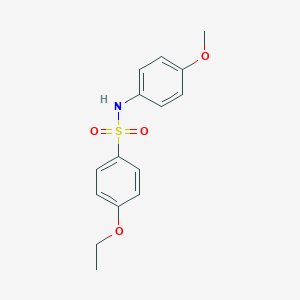
![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)
![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)
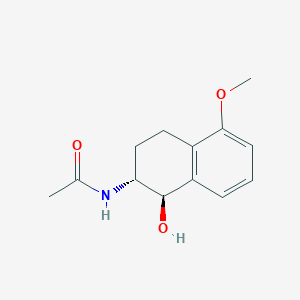
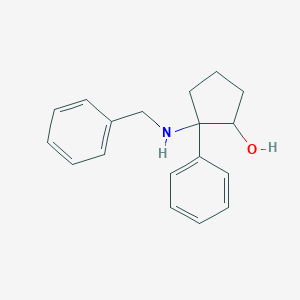
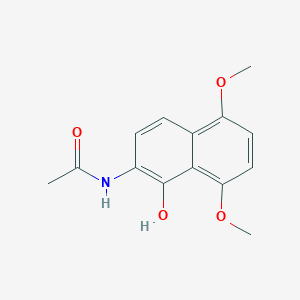
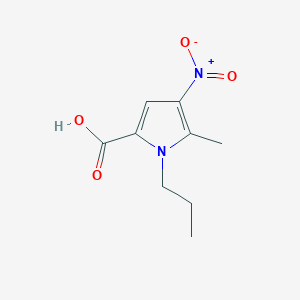

![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)